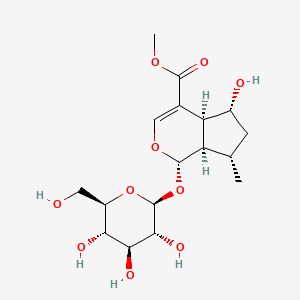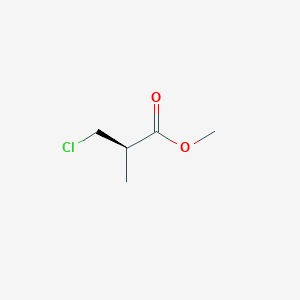
(R)-Methyl 3-chloro-2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Methyl 3-chloro-2-methylpropanoate is an organic compound with the molecular formula C5H9ClO2. It is a chiral ester, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 3-chloro-2-methylpropanoate typically involves the esterification of ®-3-chloro-2-methylpropanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of ®-Methyl 3-chloro-2-methylpropanoate may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial to achieving high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
®-Methyl 3-chloro-2-methylpropanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and methanol in the presence of a strong acid or base.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Hydrochloric acid or sodium hydroxide in water.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, ethers, or amines.
Reduction: The primary product is ®-3-chloro-2-methylpropanol.
Hydrolysis: The products are ®-3-chloro-2-methylpropanoic acid and methanol.
Aplicaciones Científicas De Investigación
®-Methyl 3-chloro-2-methylpropanoate is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In studies involving enzyme-catalyzed reactions and chiral recognition.
Medicine: As an intermediate in the synthesis of pharmaceuticals and biologically active compounds.
Industry: In the production of agrochemicals, flavors, and fragrances.
Mecanismo De Acción
The mechanism of action of ®-Methyl 3-chloro-2-methylpropanoate in chemical reactions involves its functional groups. The ester group can participate in nucleophilic acyl substitution, while the chlorine atom can undergo nucleophilic substitution. The chiral center plays a crucial role in enantioselective reactions, where the spatial arrangement of atoms affects the reaction outcome.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-chloro-2-methylpropanoate: Similar structure but with an ethyl ester group instead of a methyl ester.
2-Chloro-3-methylpentane: Similar in having a chlorine atom and a methyl group but differs in the carbon chain length and structure.
Uniqueness
®-Methyl 3-chloro-2-methylpropanoate is unique due to its chiral nature and specific functional groups, making it valuable in enantioselective synthesis and as a versatile intermediate in various chemical reactions.
Propiedades
Fórmula molecular |
C5H9ClO2 |
|---|---|
Peso molecular |
136.58 g/mol |
Nombre IUPAC |
methyl (2R)-3-chloro-2-methylpropanoate |
InChI |
InChI=1S/C5H9ClO2/c1-4(3-6)5(7)8-2/h4H,3H2,1-2H3/t4-/m0/s1 |
Clave InChI |
CHTWJLYZRAJEKG-BYPYZUCNSA-N |
SMILES isomérico |
C[C@@H](CCl)C(=O)OC |
SMILES canónico |
CC(CCl)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


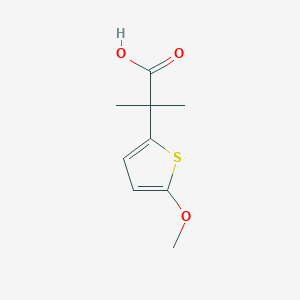

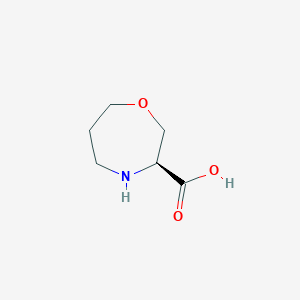
![(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-5-yl)methanol](/img/structure/B13077739.png)
![6,7-Dihydro-5H-spiro[thieno[3,2-c]pyridine-4,3'-thietane]](/img/structure/B13077751.png)
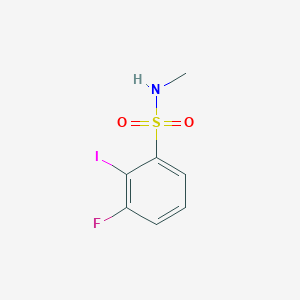
![3-[(3-Chloroprop-2-EN-1-YL)oxy]azetidine](/img/structure/B13077762.png)
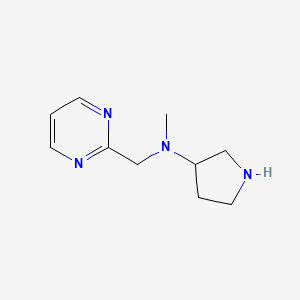
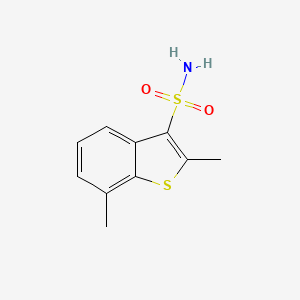
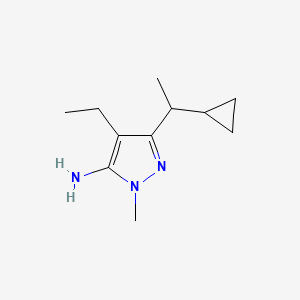
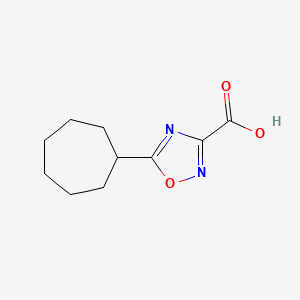
![3-[(Thian-3-yl)amino]propan-1-ol](/img/structure/B13077795.png)
![Methyl 5-(4-methoxyphenyl)thieno[2,3-b]thiophene-2-carboxylate](/img/structure/B13077808.png)
